Noa-Val-CVA-Ser-Amp
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Overview
Description
Noa-Val-CVA-Ser-Amp is a synthetic peptide compound composed of the amino acids norvaline, valine, cyclohexylalanine, serine, and ampicillin. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence and structure of this compound allow it to interact with specific biological targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Val-CVA-Ser-Amp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (ampicillin) to a solid resin. The following steps outline the general procedure:
Resin Loading: The C-terminal amino acid, ampicillin, is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cyclohexylalanine, valine, norvaline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Noa-Val-CVA-Ser-Amp can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: Reduction reactions can target the amide bonds within the peptide chain.
Substitution: Substitution reactions can occur at the amine or hydroxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Serine oxide derivatives.
Reduction: Reduced amide bonds leading to secondary amines.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
Noa-Val-CVA-Ser-Amp has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of Noa-Val-CVA-Ser-Amp involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Noa-Val-CVA-Ser-Ile: Similar structure but with isoleucine instead of ampicillin.
Noa-Val-CVA-Ser-Leu: Contains leucine instead of ampicillin.
Noa-Val-CVA-Ser-Phe: Phenylalanine replaces ampicillin.
Uniqueness
Noa-Val-CVA-Ser-Amp is unique due to the presence of ampicillin, which imparts distinct biological properties. This makes it particularly useful in studies related to antibiotic activity and peptide-drug conjugates.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
146363-73-7 |
---|---|
Molecular Formula |
C41H57N5O7 |
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C41H57N5O7/c1-26(2)32(39(50)45-34(24-47)40(51)43-23-30-17-10-11-20-42-30)22-35(48)33(21-28-13-6-5-7-14-28)44-41(52)38(27(3)4)46-37(49)25-53-36-19-12-16-29-15-8-9-18-31(29)36/h8-12,15-20,26-28,32-35,38,47-48H,5-7,13-14,21-25H2,1-4H3,(H,43,51)(H,44,52)(H,45,50)(H,46,49)/t32-,33?,34-,35-,38-/m0/s1 |
InChI Key |
XBXDONBYTDPERN-KHUKWVIBSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](CO)C(=O)NCC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(CO)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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